2-Methyl-4-(sulfamoylmethyl)aniline
Overview
Description
2-Methyl-4-(sulfamoylmethyl)aniline is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
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Scientific Research Applications
Photochemical Decomposition
Research indicates that sulfamethoxazole, a compound closely related to 2-Methyl-4-(sulfamoylmethyl)aniline, undergoes photochemical decomposition in acidic aqueous solutions, leading to various primary photoproducts through processes such as photoisomerization and the generation of sulfonyl radicals. This has implications for understanding the environmental fate and photochemical behavior of similar compounds (Wei Zhou & D. Moore, 1994).
Degradation Mechanisms
Studies on sulfamethazine, another compound similar to this compound, have explored degradation mechanisms via heat-activated persulfate oxidation. These investigations have highlighted the role of aniline moieties in the degradation process and the influence of various water constituents on the degradation efficiency. Such studies are crucial for developing efficient water remediation strategies for contaminants (Yan Fan et al., 2015).
Synthetic Applications
The synthesis of sulfonated oxindoles and other derivatives from anilines, including compounds like this compound, demonstrates the chemical versatility and application of these compounds in creating pharmacologically relevant structures. Such synthetic strategies expand the toolbox for medicinal chemistry and drug discovery (Tong Liu, D. Zheng, & Jie Wu, 2017).
Electrosynthesis and Properties
Research into the electrosynthesis of polyanilines from ring-substituted anilines has provided insights into the conductive properties of these polymers, which are influenced by the nature of the substituents. This work is significant for the development of advanced materials with specific electronic and optical properties (S. Cattarin et al., 1988).
Adsorption Characteristics
The study of adsorption characteristics of aniline and derivatives onto polymeric adsorbents highlights the potential of these materials in removing contaminants from water. Understanding the interactions between these compounds and adsorbents can lead to the development of more efficient water treatment technologies (Jianguo Cai et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(4-amino-3-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNIBNPMYUTFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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